2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
Description
Chemical Identity and Nomenclature of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name This compound is derived from its structural components:
- Parent structure : 1,4-naphthoquinone (a bicyclic aromatic system with ketone groups at positions 1 and 4).
- Substituents :
- A methyl group (-CH₃) at position 3.
- A 2-(4-chlorophenyl)-2-oxoethyl group (-CH₂-C(=O)-C₆H₄-Cl) at position 2.
The numbering of the naphthoquinone core follows IUPAC rules, prioritizing the ketone groups at positions 1 and 4. The 4-chlorophenyl substituent is attached to the ethyl chain via a ketone linkage, as illustrated in the 2D structure provided in search results. The compound’s structural formula is represented as:
$$
\chemfig{6((=O)-(-[::60]CH_2-C(=O)-C_6H_4-Cl)-(=O)-6(-CH_3------))
}
$$
This nomenclature aligns with the IUPAC guidelines for polycyclic systems and functional group prioritization.
Molecular Formula and Weight Analysis
The molecular formula C₁₉H₁₃ClO₃ was confirmed through high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 19 | 12.01 | 228.19 |
| H | 13 | 1.008 | 13.10 |
| Cl | 1 | 35.45 | 35.45 |
| O | 3 | 16.00 | 48.00 |
| Total | 324.74 |
The computed molecular weight (324.74 g/mol) closely matches the literature value of 324.76 g/mol , with minor discrepancies attributable to isotopic variations.
Isomeric Considerations and Stereochemical Features
Structural Isomerism
Potential isomers include:
- Positional isomers : Substituents could theoretically occupy alternative positions on the naphthoquinone core (e.g., methyl at position 2 and oxoethyl at position 3). However, no such isomers have been reported for this compound.
- Functional group isomers : The oxoethyl group (-CH₂-C(=O)-) could adopt alternative configurations, but its fixed attachment to the 4-chlorophenyl group limits variability.
Stereoisomerism
The compound lacks chiral centers due to:
- The planar nature of the naphthoquinone backbone.
- Symmetric substitution patterns (e.g., the methyl group at position 3 and the oxoethyl group at position 2 reside on non-stereogenic carbons).
Tautomerism
1,4-naphthoquinones typically exhibit keto-enol tautomerism, but the stability of the diketone form in this derivative suppresses such equilibria under standard conditions.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO3/c1-11-16(10-17(21)12-6-8-13(20)9-7-12)19(23)15-5-3-2-4-14(15)18(11)22/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCNAUYVYMKGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone typically involves the reaction of 4-chlorobenzaldehyde with 3-methylnaphthoquinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols.
Scientific Research Applications
Chemistry
- Precursor in Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, contributing to advancements in synthetic organic chemistry.
Biology
- Antimicrobial Properties : Studies have shown that naphthoquinone derivatives exhibit significant antibacterial activity against various pathogens. For instance, research indicates that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrate that it can induce apoptosis in cancer cells by interfering with specific cellular pathways .
Medicine
- Therapeutic Agent : Ongoing research aims to explore its potential as a therapeutic agent against cancer and other diseases. Its mechanism of action includes the inhibition of key enzymes involved in disease processes, such as those related to tumor growth and viral replication .
Industry
- Dyes and Pigments : The compound is also utilized in the production of dyes and pigments due to its vibrant color properties, making it valuable in various industrial applications.
Case Studies
- Anticancer Activity Study : A study published in Frontiers in Chemistry explored the anticancer effects of naphthoquinone derivatives, highlighting their potential to inhibit tumor growth by targeting EGFR signaling pathways .
- Antimicrobial Efficacy Research : Research demonstrated that derivatives of naphthoquinone possess significant antibacterial properties, making them candidates for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- The 4-chlorophenyl group in the target compound enhances lipophilicity compared to fluorinated analogues (e.g., 2-(4-fluorophenyl)-2-oxoethyl derivatives) .
- Ester derivatives (e.g., 2,4-difluorobenzoate) exhibit lower redox activity than naphthoquinones, limiting their utility in electron-transfer-dependent biological processes .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s low solubility in aqueous media aligns with its high LogP value, typical of lipophilic naphthoquinones.
- Hydrophilic substituents (e.g., hydroxyethylamino in ) significantly improve water solubility but reduce LogP, suggesting a trade-off between bioavailability and membrane penetration.
Biological Activity
2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone (CAS No. 329234-64-2) is a synthetic compound belonging to the naphthoquinone family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H13ClO3
- Molecular Weight : 324.76 g/mol
- Physical State : Solid
- Density : 1.312 g/cm³ (predicted)
- Boiling Point : 514.7 ± 50.0 °C (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, influencing processes such as apoptosis, cell proliferation, and oxidative stress response.
- Antioxidant Activity : Naphthoquinones are known for their antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in preventing damage associated with various diseases, including cancer and neurodegenerative disorders.
- Inhibition of Tumor Growth : Studies have indicated that derivatives of naphthoquinones can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and disrupting cell cycle progression .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in targeting specific diseases .
Anticancer Potential
Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. A notable study highlighted its effectiveness against breast cancer cells, where it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also shown antimicrobial properties. In vitro studies indicated that it possesses inhibitory effects against several bacterial strains, suggesting potential applications in treating infections .
Data Table: Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Antioxidant | Reduces oxidative stress |
Case Studies
- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation. This suggests a promising role in cancer therapy .
- Bacterial Infections : In a separate investigation, the compound was tested against Staphylococcus aureus and E. coli. Results showed a significant reduction in bacterial viability at concentrations of 50 µg/mL, indicating its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution, using 4-chlorobenzoyl chloride and methyl-substituted naphthoquinone precursors. Key steps include:
- Coupling Reaction : React 4-chlorobenzoyl chloride with 3-methyl-1,4-naphthoquinone in anhydrous dichloromethane under nitrogen, using AlCl₃ as a catalyst at 60–70°C for 12 hours .
- Purification : Column chromatography (silica gel, hexane/EtOAc 7:3) or recrystallization (ethanol/water) improves purity (>95%) .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement). Compare with CIF data from analogous chlorophenyl-quinone derivatives .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC (e.g., quinone carbonyl at ~180 ppm, chlorophenyl protons at 7.2–7.8 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z 341.08) .
- Purity : HPLC (C18 column, acetonitrile/water 70:30) with UV detection at 254 nm .
Advanced Research Questions
Q. How does the chlorophenyl substituent influence the compound’s redox behavior in biological systems?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure redox potentials in PBS (pH 7.4). The electron-withdrawing Cl group stabilizes the semiquinone radical intermediate, shifting reduction potential (E₁/₂) by –50 mV compared to non-chlorinated analogs .
- EPR Spectroscopy : Detect semiquinone radical signals (g-factor ~2.004) under anaerobic conditions .
Q. What computational strategies are effective for predicting interactions with cytochrome P450 enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to CYP3A4 (PDB: 1TQN). The chlorophenyl group exhibits hydrophobic interactions with Leu294 and Phe304 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of enzyme-ligand complexes. Analyze RMSD and hydrogen bonding with catalytic heme iron .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MTT for cytotoxicity). Account for variables like cell type (HeLa vs. MCF-7) and incubation time (24–72 hours) .
- Orthogonal Validation : Confirm antiproliferative activity with clonogenic assays and ROS detection (DCFH-DA probe) to link mechanism to redox cycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
